Cas no 35190-71-7 (Benzenemethanol,2,2'-dithiobis-)
35190-71-7 structure
Product Name:Benzenemethanol,2,2'-dithiobis-
Numero CAS:35190-71-7
MF:C14H14O2S2
MW:278.389761447906
CID:295437
PubChem ID:816729
Update Time:2025-04-19
Benzenemethanol,2,2'-dithiobis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol,2,2'-dithiobis-
- [2-[[2-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol
- BIS[2-(HYDROXYMETHYL)PHENYL] DISULFIDE
- 2,2'-Disulfandiyl-di-benzylalkohol
- 2,2'-disulfanediyl-di-benzyl alcohol
- 2,2'-dithiodibenzenemethanol
- 2,2'-dithiodibenzyl alcohol
- 2.2'-Bis-oxymethyl-diphenyldisulfid
- benzenemethanol,2,2'-dithiobis
- AA-516/30040045
- BDBM60846
- (2-([2-(HYDROXYMETHYL)PHENYL]DISULFANYL)PHENYL)METHANOL
- SCHEMBL7262305
- DTXSID50355698
- cid_816729
- (2-{[2-(hydroxymethyl)phenyl]disulfanyl}phenyl)methanol
- CHEMBL1553409
- SMR000475641
- BIS-[2-(HYDROXYMETHYL)PHENYL] DISULFIDE
- HMS2803I20
- [2-[(2-methylolphenyl)disulfanyl]phenyl]methanol
- MLS001181000
- NSC819567
- NSC-819567
- bis(2-hydroxymethylphenyl) disulfide
- GBCUGUWBYDCGFX-UHFFFAOYSA-N
- FT-0623113
- [Disulfanediyldi(2,1-phenylene)]dimethanol
- (Disulfanediylbis(2,1-phenylene))dimethanol
- 2,2'-disulfanediylbis(2,1-phenylene)dimethanol
- 35190-71-7
-
- Inchi: 1S/C14H14O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
- Chiave InChI: GBCUGUWBYDCGFX-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1CO)SC1C=CC=CC=1CO
Proprietà calcolate
- Massa esatta: 278.04400
- Massa monoisotopica: 278.044
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 214
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 91.1Ų
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 451.1 °C at 760 mmHg
- Punto di infiammabilità: 218.9 °C
- Indice di rifrazione: 1.704
- PSA: 91.06000
- LogP: 3.47060
Benzenemethanol,2,2'-dithiobis- Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
35190-71-7 (Benzenemethanol,2,2'-dithiobis-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso